molecular formula C16H13BrN2O3 B2414078 5-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide CAS No. 898410-88-3

5-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide

Cat. No.: B2414078
CAS No.: 898410-88-3
M. Wt: 361.195
InChI Key: ZDBGHCPUOGKTMI-UHFFFAOYSA-N
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Description

5-Bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide is a complex organic compound known for its unique structural characteristics. It features a fused ring system combining a quinoline derivative with a furan moiety, indicating potential biological and chemical activities that might be valuable in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a multi-step synthetic route. One possible method involves the bromination of an appropriate precursor, followed by amide bond formation.

  • Bromination: : An initial furan derivative is brominated using bromine in an appropriate solvent like acetic acid under controlled conditions.

  • Amide Bond Formation: : The brominated product is then reacted with 2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired amide bond.

Industrial Production Methods

For large-scale production, these methods are adapted to include more efficient catalysts and optimized reaction conditions to improve yields and reduce costs. Typical methods involve continuous flow reactors that offer better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The furan ring in the compound is susceptible to oxidation, which can be facilitated by oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : The compound may undergo reduction reactions, particularly at the furan moiety, under catalytic hydrogenation conditions.

  • Substitution: : The bromine atom in the furan ring can participate in substitution reactions, especially nucleophilic substitution, using reagents like sodium azide or amines.

Common Reagents and Conditions

  • Oxidizing Agents: : m-CPBA, potassium permanganate.

  • Reducing Agents: : Hydrogen gas with palladium on carbon (Pd/C) catalyst.

  • Nucleophilic Reagents: : Sodium azide, primary or secondary amines.

Major Products

  • Oxidation Products: : Depending on the oxidation conditions, hydroxylated furans or quinolines.

  • Reduction Products: : Hydrogenated derivatives.

  • Substitution Products: : A variety of substituted furans and quinolines depending on the nature of the nucleophile used.

Scientific Research Applications

Chemistry

The compound's unique structure allows it to act as a versatile intermediate in organic synthesis, facilitating the creation of more complex molecules.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as building blocks in the synthesis of bioactive molecules.

Medicine

Industry

In the industrial sector, the compound can be used in the development of novel materials with specific electronic or photophysical properties due to the presence of the furan and quinoline moieties.

Mechanism of Action

The mechanism of action for compounds like this often involves interactions with specific molecular targets such as enzymes or receptors. The presence of a furan ring may facilitate binding to hydrophobic pockets, while the quinoline structure can engage in π-π interactions or hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide: : Lacks the bromine substituent, which may alter its reactivity and biological activity.

  • 5-Chloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide: : The chlorine atom could provide different electronic properties compared to the bromine-substituted compound.

  • 5-Fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide: : Fluorine substitution might enhance metabolic stability and influence its interaction with biological targets.

Uniqueness

The bromine substituent in 5-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide contributes to its unique chemical reactivity and potential biological activity, distinguishing it from similar compounds by altering its electronic distribution and steric factors, which can significantly impact its functional properties.

Properties

IUPAC Name

5-bromo-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O3/c17-13-4-3-12(22-13)16(21)18-11-6-9-2-1-5-19-14(20)8-10(7-11)15(9)19/h3-4,6-7H,1-2,5,8H2,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDBGHCPUOGKTMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NC(=O)C4=CC=C(O4)Br)CC(=O)N3C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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